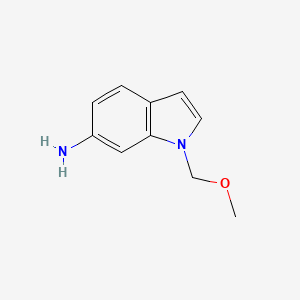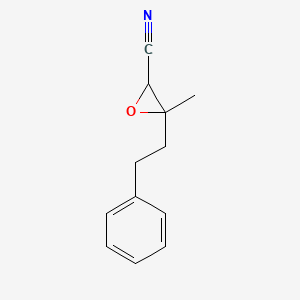
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one (CAS No. 1251312-62-5) is a chemical compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . Its structure features a quinoline ring system with a fluorine atom at the 7-position and two methyl groups at the 2- and 8-positions.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound may involve cyclization reactions starting from appropriate precursors. specific literature references for its synthesis are limited.
Industrial Production Methods:: Information regarding industrial-scale production methods for 7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one is scarce. It is likely that research and development in this area are ongoing.
Análisis De Reacciones Químicas
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidation of the methyl groups or the quinoline ring.
Reduction: Reduction of the carbonyl group or the fluorine atom.
Substitution: Substitution reactions at the quinoline ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the position of substitution or modification.
Aplicaciones Científicas De Investigación
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one’s applications span several scientific fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: It may be used as a probe or ligand in biological studies.
Medicine: Research may explore its potential as a drug candidate.
Industry: Its unique structure could find applications in materials science or catalysis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While detailed comparisons are challenging due to limited data, researchers may explore related quinoline derivatives. Some similar compounds include fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine .
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
7-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
QEZYMIPYDWZSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)


![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)





![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)


